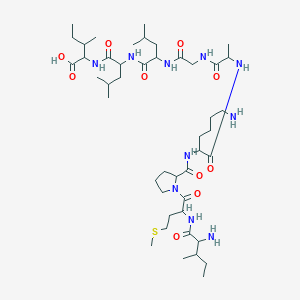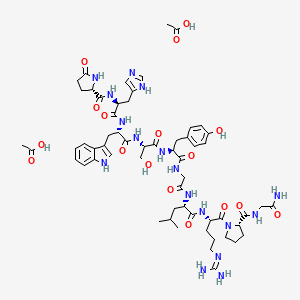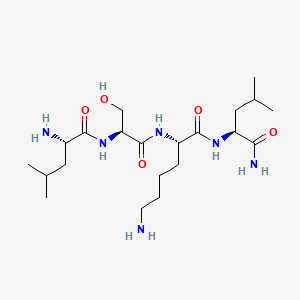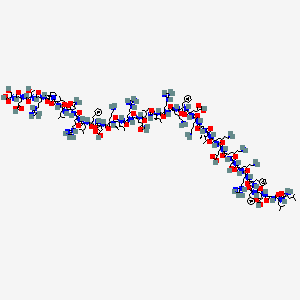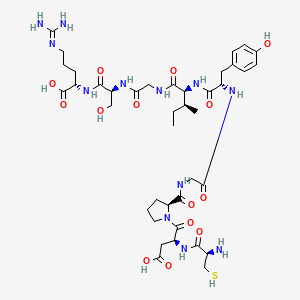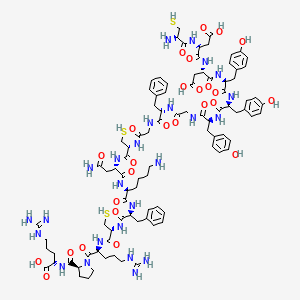
141294-77-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with CAS number 141294-77-1 is known as C-Type Natriuretic Peptide (1-53), human . It is a peptide that is part of the natriuretic peptide family and plays a significant role in maintaining electrolyte-fluid balance and vascular tone . It is produced by the vascular endothelium and acts predominantly in an autocrine/paracrine fashion . It has vasodilative properties and is likely significant in regulating vascular tone, local blood flow, and systemic blood pressure .
Molecular Structure Analysis
The molecular formula of C-Type Natriuretic Peptide (1-53), human is C251H417N81O71S3 . The sequence of the peptide is Asp-Leu-Arg-Val-Asp-Thr-Lys-Ser-Arg-Ala-Ala-Trp-Ala-Arg-Leu-Leu-Gln-Glu-His-Pro-Asn-Ala-Arg-Lys-Tyr-Lys-Gly-Ala-Asn-Lys-Lys-Gly-Leu-Ser-Lys-Gly-Cys-Phe-Gly-Leu-Lys-Leu-Asp-Arg-Ile-Gly-Ser-Met-Ser-Gly-Leu-Gly-Cys . The disulfide bridge is between Cys37 and Cys55 .Physical And Chemical Properties Analysis
The molecular weight of C-Type Natriuretic Peptide (1-53), human is 5801.77 . It appears as a white or off-white lyophilized powder . It is soluble in water .Aplicaciones Científicas De Investigación
Lab-scale Intervention in Scientific Research
The role of technological advancements, including those related to 141294-77-1, in shaping lives globally is significant. The increasing influence of technology and science has led to ethical, legal, and societal concerns, especially in new areas such as genomics and nanotechnology. There's a need for addressing social concerns within the research process itself, acknowledging the central role of scientific research in innovation (Schuurbiers & Fisher, 2009).
Advancements in Inorganic Nanoparticles Synthesis
The development of novel materials, including those involving 141294-77-1, is crucial in the field of chemical research. This development is intertwined with advancements in various industries, notably electronics. Discoveries in new materials have led from vacuum tubes to modern chips, highlighting the synergy between scientific discovery and technological progress (Cushing, Kolesnichenko, & O'connor, 2004).
Implications of CRISPR Technologies
CRISPR technologies, potentially involving 141294-77-1, have shown extensive applications in genome engineering. This includes transcription control, epigenome modification, genome-wide screens, and chromosome imaging. CRISPR systems are also being applied in clinical treatments of diseases and agricultural enhancements, illustrating a significant leap in both biomedical and agricultural fields (Barrangou & Doudna, 2016).
RNA Engineering for Medical Applications
RNA engineering for nanotechnology and medical applications, which may incorporate 141294-77-1, is an emerging field. RNA's diversity and versatility make it suitable for various applications, such as siRNA-based therapeutics. This field addresses challenges in gene silencing efficacy and specificity, as well as the delivery of nucleic acids in vivo (Guo et al., 2010).
Systems Biology in Cancer Therapy
Systems Biology, potentially utilizing 141294-77-1, focuses on how genomic and epigenetic aberrations in cancer cells alter signalling networks. This approach is vital for personalized cancer therapy, including the selection of targeted therapies and development of combinatorial treatments to improve therapy efficacy and patient quality of life (Werner, Mills, & Ram, 2014).
Reproducibility in Scientific Research
Reproducibility is crucial in experimental science, including studies involving 141294-77-1. Ensuring robust and reliable new knowledge is essential for medical and scientific advancements. However, the reproducibility crisis in basic and preclinical research highlights the need for good scientific practice and responsible publishing (Begley & Ioannidis, 2015).
Propiedades
Número CAS |
141294-77-1 |
|---|---|
Nombre del producto |
141294-77-1 |
Fórmula molecular |
C₂₅₁H₄₁₇N₈₁O₇₁S₃ |
Peso molecular |
5801.77 |
Secuencia |
One Letter Code: DLRVDTKSRAAWARLLQEHPNARKYKGANKKGLSKGCFGLKLDRIGSMSGLGC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



